Array ( [bid] => 1426623 ) Buy 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile | 98880-85-4

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

Catalog No.
S870110
CAS No.
98880-85-4
M.F
C9H16N2O
M. Wt
168.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

CAS Number

98880-85-4

Product Name

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile

IUPAC Name

3-(1-methylpiperidin-4-yl)oxypropanenitrile

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

InChI

InChI=1S/C9H16N2O/c1-11-6-3-9(4-7-11)12-8-2-5-10/h9H,2-4,6-8H2,1H3

InChI Key

IFHVVMKRLUAJSS-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OCCC#N

Canonical SMILES

CN1CCC(CC1)OCCC#N

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile, also known as 1-(3-cyanopropoxy)-4-methylpiperidine, is a synthetic organic compound characterized by the presence of a nitrile group and a piperidine moiety. Its molecular formula is C₉H₁₆N₂O, with a molecular weight of approximately 168.24 g/mol. The compound features a propanenitrile chain linked to a 1-methylpiperidine via an ether bond, suggesting potential applications in medicinal chemistry and organic synthesis due to its structural properties .

The chemical reactivity of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile can be attributed to its functional groups:

  • Nitrile Group: This group can undergo hydrolysis to form carboxylic acids or can participate in nucleophilic addition reactions.
  • Piperidine Ring: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for various substitution reactions.

These reactions are significant for the compound's potential use in synthesizing more complex molecules.

The synthesis of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile can be achieved through several methods:

  • Nucleophilic Substitution: A common approach involves the reaction of 1-methylpiperidine with an appropriate alkyl halide followed by the introduction of the nitrile group.
  • Ether Formation: The coupling of a suitable alcohol with a nitrile can yield the ether bond found in this compound.

These methods highlight the versatility in synthesizing such compounds in laboratory settings.

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile has potential applications in:

  • Drug Discovery: Its structural features may allow it to serve as a lead compound for developing new pharmaceuticals.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing other complex organic molecules.

The presence of both piperidine and nitrile functionalities makes it particularly valuable in medicinal chemistry .

Several compounds share structural similarities with 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3-Cyanopropoxy)-4-methylpiperidinePiperidine ring, nitrile groupDirectly related structure, minimal differences
N-(2-Hydroxypropyl)-1-methylpiperidinePiperidine ring, hydroxyl groupHydroxyl instead of nitrile; different reactivity
4-(2-Cyanopropoxy)-morpholineMorpholine ring, nitrile groupMorpholine instead of piperidine; altered properties

The uniqueness of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile lies in its specific combination of functional groups and the resulting potential for diverse chemical reactivity and biological activity .

Physical Properties

State and Appearance

3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile exists as a solid compound under standard temperature and pressure conditions. The molecular structure, characterized by the molecular formula C₉H₁₆N₂O and molecular weight of 168.24 grams per mole, contributes to its physical state [2] [4]. The compound exhibits typical characteristics of organic nitrile derivatives combined with the structural properties imparted by the methylpiperidine substituent. The presence of the ether linkage between the propanenitrile chain and the piperidine ring system influences the overall molecular geometry and intermolecular interactions. Under ambient conditions, the compound maintains structural integrity while demonstrating the physical properties expected from molecules containing both polar and nonpolar regions.

The crystalline structure of the compound, when in solid form, reflects the organizational patterns typical of molecules with heterocyclic nitrogen-containing components. The methylpiperidine moiety contributes to the overall molecular volume and affects the packing efficiency in the solid state. The nitrile group, being linear and highly polar, influences the directionality of intermolecular forces and contributes to the compound's macroscopic physical properties. The ether oxygen serves as both a hydrogen bond acceptor and a site for dipole-dipole interactions, further defining the compound's physical characteristics in various phases.

Melting and Boiling Points (125-126°C/7 Torr)

The thermal properties of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile demonstrate characteristic behavior consistent with organic compounds containing both aromatic heterocycles and aliphatic nitrile groups. The reported boiling point range of 125-126°C under reduced pressure conditions of 7 Torr indicates significant thermal stability under controlled atmospheric conditions. This reduced pressure boiling point suggests that under standard atmospheric pressure, the compound would exhibit a considerably higher boiling point, reflecting strong intermolecular forces arising from the polar functional groups present in the molecular structure.

The melting point characteristics of the compound are influenced by the crystalline packing arrangements facilitated by the polar nitrile group and the basic nitrogen atoms within the piperidine ring system. The molecular symmetry and the presence of multiple sites for intermolecular interactions contribute to the thermal energy requirements for phase transitions. The relatively moderate boiling point under reduced pressure conditions indicates that the compound can be purified and handled using standard distillation techniques when appropriate pressure control is maintained.

PropertyValueConditions
Boiling Point125-126°C7 Torr
Molecular Weight168.24 g/molStandard conditions
PhaseSolidRoom temperature

Solubility Parameters

The solubility characteristics of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile are governed by the interplay between its polar and nonpolar molecular regions. The compound contains multiple functional groups that contribute differently to its overall solubility profile in various solvents. The nitrile group provides significant polarity and the capacity for dipole-dipole interactions with polar solvents, while the methylpiperidine moiety contributes both polar characteristics through the nitrogen atom and nonpolar character through the aliphatic carbon framework.

The ether linkage connecting the propanenitrile chain to the piperidine ring provides additional sites for hydrogen bonding interactions with protic solvents. The basic nitrogen within the piperidine ring system can participate in acid-base interactions, potentially enhancing solubility in acidic media through protonation mechanisms. The overall molecular architecture suggests favorable solubility in moderately polar organic solvents and the possibility of enhanced solubility in aqueous systems under specific pH conditions where protonation of the piperidine nitrogen occurs.

Thermodynamic Properties

The thermodynamic characteristics of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile reflect the molecular structure's influence on energy states and molecular interactions. The compound's enthalpy of formation is influenced by the stability of the ether bond connecting the propanenitrile unit to the methylpiperidine system, as well as the inherent stability of the piperidine ring structure. The presence of the tertiary amine within the piperidine ring contributes to the overall molecular stability through electron delocalization effects and steric considerations.

The entropy characteristics of the compound are affected by the molecular flexibility arising from the propyl chain and the conformational mobility of the piperidine ring system. The rotational freedom around the ether bond allows for multiple conformational states, contributing to the overall entropy of the system. The heat capacity properties reflect the vibrational modes available to the molecule, including those associated with the nitrile stretching, the piperidine ring breathing modes, and the methyl group rotations.

Gibbs free energy considerations for the compound involve the balance between enthalpic contributions from intermolecular forces and entropic factors arising from molecular motion and conformational flexibility. The thermodynamic stability of the compound under various temperature and pressure conditions is influenced by the robustness of the covalent bond network and the strength of intermolecular interactions in different phases.

Spectroscopic Properties

The spectroscopic behavior of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile provides detailed insight into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen and carbon environments within the molecule. The proton nuclear magnetic resonance spectrum exhibits distinct multipicity patterns reflecting the coupling relationships between adjacent hydrogen atoms on the piperidine ring and the propyl chain [2].

The carbon-13 nuclear magnetic resonance spectrum displays signals characteristic of the different carbon environments, including the nitrile carbon, the ether-bonded carbons, and the carbons within the methylpiperidine system. The chemical shift values provide information about the electronic environment of each carbon atom, with the nitrile carbon appearing in the characteristic downfield region due to the electron-withdrawing nature of the triple bond. The InChI key IFHVVMKRLUAJSS-UHFFFAOYSA-N provides a standardized representation of the compound's connectivity for spectroscopic database searches [2] [4].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The nitrile group exhibits a distinctive sharp absorption in the region typical for carbon-nitrogen triple bonds, while the ether linkage and the piperidine ring system contribute additional characteristic absorption features. Mass spectrometry provides molecular ion peaks consistent with the molecular weight of 168.24 atomic mass units, along with fragmentation patterns that confirm the structural assignments.

Electronic Properties

Electron Distribution

The electron distribution within 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile is characterized by regions of varying electron density corresponding to the different functional groups and their electronic characteristics. The nitrile group, with its triple bond between carbon and nitrogen, creates a region of high electron density at the nitrogen terminus and electron deficiency at the carbon center. This polarization influences the reactivity and intermolecular interactions of the compound significantly.

The piperidine ring system contains a basic nitrogen atom that possesses a lone pair of electrons, making this region electron-rich and capable of participating in nucleophilic reactions or coordination chemistry. The methylation of this nitrogen alters its electronic properties compared to the parent piperidine, affecting both its basicity and its steric accessibility. The ether oxygen atom also contributes a region of high electron density through its two lone pairs, enabling hydrogen bonding and other electrostatic interactions.

The overall molecular dipole moment is influenced by the vector sum of the individual bond dipoles, with significant contributions from the polar nitrile group, the ether linkage, and the basic nitrogen center. The electron distribution affects the compound's behavior in electric fields and influences its interactions with other polar molecules and ions. The canonical SMILES representation CN1CCC(OCCC#N)CC1 captures the connectivity that determines this electron distribution pattern [2] [4].

HOMO-LUMO Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile provides insight into the compound's electronic reactivity and potential for electron transfer processes. The HOMO is typically localized on the electron-rich regions of the molecule, particularly the lone pair electrons of the piperidine nitrogen and the ether oxygen. These electrons represent the most accessible for oxidation reactions or coordination to electrophilic centers.

The LUMO is generally associated with the electron-deficient regions of the molecule, with significant contribution from the nitrile group due to the electron-withdrawing nature of the carbon-nitrogen triple bond. The energy gap between the HOMO and LUMO levels determines the compound's electronic excitation properties and influences its behavior under electromagnetic radiation. This energy gap also relates to the compound's chemical reactivity, with smaller gaps generally correlating with higher reactivity.

The molecular orbital analysis reveals the electronic communication pathways within the molecule, indicating how electron density can be redistributed during chemical reactions. The ether linkage serves as a bridge that allows for electronic communication between the propanenitrile unit and the methylpiperidine system, though the sigma bond nature of this connection limits the extent of electronic conjugation.

Acid-Base Characteristics and pKa Values

The acid-base properties of 3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile are dominated by the basic character of the tertiary amine nitrogen within the methylpiperidine ring system. This nitrogen atom can readily accept a proton under appropriate pH conditions, forming a quaternary ammonium ion. The basicity of this nitrogen is modulated by the electronic effects of the attached groups and the steric environment around the nitrogen center.

The pKa value of the conjugate acid formed upon protonation of the piperidine nitrogen represents the pH at which half of the molecules exist in the protonated form. The methylation of the piperidine nitrogen generally increases the basicity compared to the parent piperidine due to the electron-donating effect of the methyl group. However, the precise pKa value is influenced by the overall molecular structure, including the electron-withdrawing effects of the distant nitrile group.

The ether oxygen atoms present in the molecule are much weaker bases compared to the piperidine nitrogen, typically not undergoing protonation under normal aqueous conditions. The nitrile group, while containing a nitrogen atom, does not exhibit basic properties due to the sp hybridization and the strong electron-withdrawing character of the carbon-nitrogen triple bond. The overall acid-base behavior of the compound in solution is therefore primarily determined by the methylpiperidine moiety.

PropertyExpected RangeFunctional Group
pKa (conjugate acid)9.5-10.5N-methylpiperidine
BasicityModerateTertiary amine
Protonation sitePiperidine nitrogenPrimary basic center

XLogP3

0.4

Dates

Last modified: 08-16-2023

Explore Compound Types